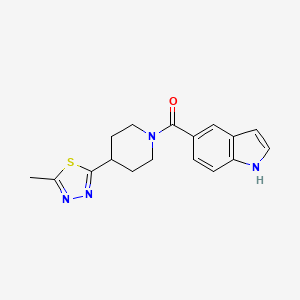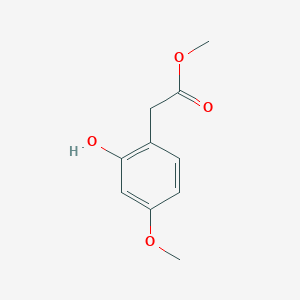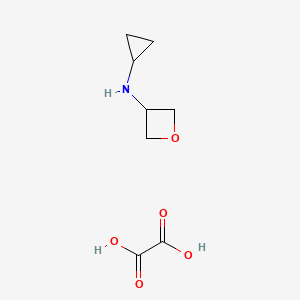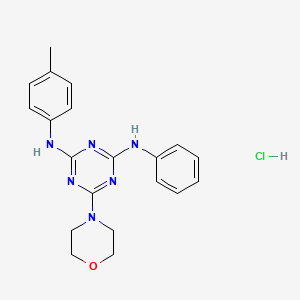
1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea, also known as TMPDT, is an organosulfur compound with a variety of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. TMPDT is a versatile building block used in the synthesis of a wide range of compounds, including heterocycles, peptides, and polymers. It is also used as a ligand for transition metal complexes and as an organocatalyst for a variety of organic reactions. In addition, TMPDT has been used in the synthesis of a number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Antihypertensive Applications
1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea derivatives have been studied for their potential antihypertensive properties. A specific study on a series of antihypertensive 1-(2-aminoethyl)-3-(substituted phenyl)thioureas found that certain analogues in this class, particularly the 2,6-dichlorophenyl analogue, demonstrated potent oral antihypertensive activity in hypertensive rat models. These compounds also exhibited species-specific sedative effects (Tilley et al., 1980).
Neurological Research
Thiourea derivatives have been explored for their potential applications in neurological research. For instance, studies on thiourea compounds have revealed their anti-nociceptive activity in mouse models, suggesting their potential as new analgesics. These novel 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives were synthesized and evaluated, demonstrating promising results in comparison to well-known non-steroidal anti-inflammatory and analgesic drugs (Lorena dos Santos et al., 2008).
Biological Properties and Coordination Chemistry
The chemistry, coordination, structure, and biological properties of thiourea derivatives have been extensively studied. A review specifically addressing 1-(acyl/aroyl)-3-(substituted) thioureas highlighted their extensive applications as ligands in coordination chemistry. The review also discussed the role of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions and introduced novel applications of transition metal complexes bearing 1-(acyl/aroyl)-3-(mono- and di-substituted) thioureas (Saeed et al., 2014).
Antiparkinsonian Activity
Thiourea derivatives have also been evaluated for their antiparkinsonian activity. A series of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine were synthesized and assessed for their effects on haloperidol-induced catalepsy in mice. Many of these compounds exhibited significant antiparkinsonian activity after administration, highlighting their therapeutic potential in treating Parkinson's disease (Azam et al., 2009).
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2S/c1-11-5-3-6-12(2)15(11)22-16(23)21-10-13-7-4-8-14(9-13)17(18,19)20/h3-9H,10H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRRPVHQZZXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)

![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2420850.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B2420853.png)
![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)

![methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2420860.png)